4,4'-Oxydiphthalic anhydride
Overview
Description
4,4’-Oxydiphthalic anhydride (ODPA) is a solid compound with the molecular formula C16H6O7 . It was first introduced in the mid-1980s and offers a greater degree of flexibility than other commercial dianhydrides . It is used to produce polyurethane foam, which has excellent thermal properties and can be used as insulation . It is also used in the production of polyesters .
Synthesis Analysis
The preparation of 4,4’-Oxydiphthalic anhydride involves heating chlorophthalic anhydride with tetraphenyl phosphonium bromide and 2,5-dichlorobenzoic acid to approximately 220℃. Potassium carbonate is then added over 45 minutes .Molecular Structure Analysis
The molecular weight of 4,4’-Oxydiphthalic anhydride is 310.21 g/mol . The IUPAC name for this compound is 5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione . The InChI and SMILES strings provide more detailed information about its molecular structure .Chemical Reactions Analysis
ODPA has been found to have high reactivity with inorganic acids such as hydrogen chloride and sulfuric acid, leading to the formation of hydrochloric acid and sulfonic acids respectively .Physical And Chemical Properties Analysis
ODPA is a solid that melts in the range of 225-229 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 577.7±35.0 °C at 760 mmHg, and a flash point of 260.7±26.0 °C .Scientific Research Applications
Application 1: Polyimide Fibers
- Summary of the Application : ODPA is used in the synthesis of copolyimide (co-PI) fibers. These fibers are incorporated into the 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)/ p -phenylenediamine backbone .
- Methods of Application : The co-PI fibers are prepared via a two-step wet-spinning method . The processability and mechanical properties of the fibers are significantly improved after the incorporation of ODPA .
- Results or Outcomes : The fibers exhibit an optimum tensile strength of 10.94 cN dtex −1 and modulus of 470.52 cN dtex −1 with elongation of 2.75 % at a BPDA/ODPA molar ratio of 7/3 . They also exhibit excellent thermal and thermal-oxidative stability .
Application 2: Aromatic Polyimides
- Summary of the Application : ODPA is used in the synthesis of new soluble polyimides . These polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Methods of Application : The polyimides are synthesized in one-step with the poly(amic acid)s prepared from the polyaddition of ODPA . The sizes and numbers of alkyl substituents affect the thermal properties, dielectric constants, and solubilities of the polyimides .
- Results or Outcomes : The obtained polyimides are soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH3) . They exhibit excellent thermal stability with a decomposition temperature (Td) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
Application 3: Polyimide Adhesive Film
- Summary of the Application : ODPA is used in the synthesis of molecular-weight-controlled aromatic polyimides, which are used as adhesive films .
- Methods of Application : The polyimides are synthesized in the presence of phthalic anhydride (PA) as an end-capping agent . The effect of molecular weight on solubility, melt viscosity, thermal and mechanical properties of polyimides is investigated .
- Results or Outcomes : These polyimides have good solubility in most polar aprotic solvents and some common organic solvents, such as DMSO and THF . They exhibit outstanding thermal and mechanical properties .
Application 4: Super Capacitors, Battery Anodes, Fluorescence Emitters and MOFs-based Memory Devices
- Summary of the Application : ODPA is used as an intermediate for polyimides synthesis in the production of super capacitors, battery anodes, fluorescence emitters and MOFs-based memory devices .
- Methods of Application : The polyimides are synthesized using ODPA as an intermediate .
- Results or Outcomes : The resulting polyimides are used in various electronic devices, enhancing their performance .
Application 5: Polyetherimide Thermoplastic Resins
- Summary of the Application : ODPA is used to produce polyetherimide thermoplastic resins . These resins have exceptionally high-temperature performance and excellent solvent resistance .
- Methods of Application : The polyetherimide thermoplastic resins are synthesized using ODPA .
- Results or Outcomes : The resulting resins are useful in high-performance plastics applications such as advanced composites and electronic circuit materials .
Application 6: High-End Personal Electronic Devices
- Summary of the Application : ODPA imparts special performance properties in free films and in flexible copper clad laminate (FCCL) production for high-end personal electronic devices .
- Methods of Application : The free films and FCCL are produced using ODPA .
- Results or Outcomes : The resulting products exhibit special performance properties, enhancing the performance of high-end personal electronic devices .
Safety And Hazards
Future Directions
ODPA has been largely used in polyimides and much less so in epoxies . It is also used in the synthesis of xanthene dyes derivatives . As a thermally stable organic compound, it undergoes little or no chemical reaction with water vapor , making it a promising material for various applications in the future.
Relevant Papers The papers retrieved provide further information on the synthesis, properties, and applications of ODPA . They could be analyzed for more detailed information.
properties
IUPAC Name |
5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYZOYWNCKGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044859 | |
Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Oxydiphthalic anhydride | |
CAS RN |
1823-59-2 | |
Record name | 4,4′-Oxydiphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Oxydiphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 5,5'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-oxydiphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Oxydiphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-OXYDIPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58E17X7VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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